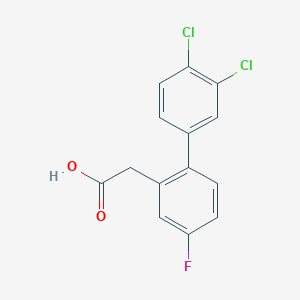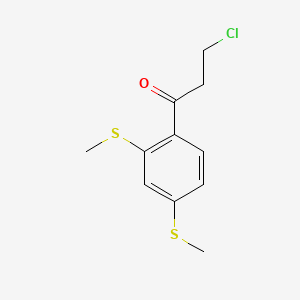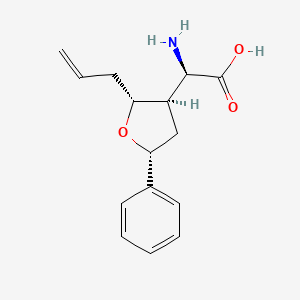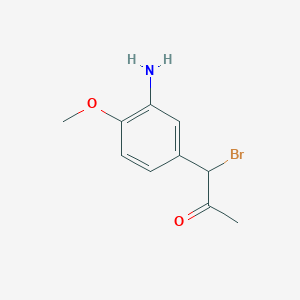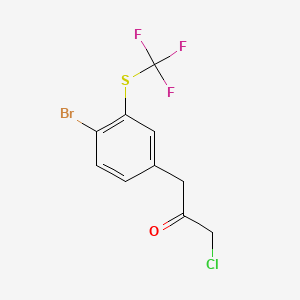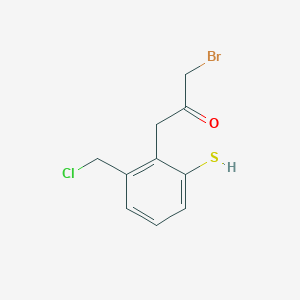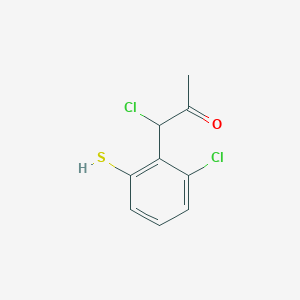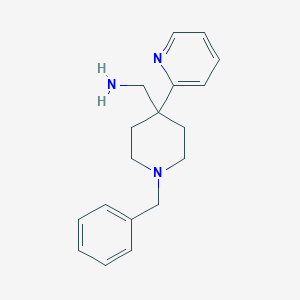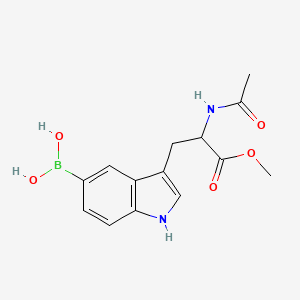
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many natural products and pharmaceuticals, and a boronic acid group, which is known for its utility in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The indole core can interact with various receptors and enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Acetamido-3-methoxy-3-oxopropyl)anilinium acetate
- 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoic acid methyl ester
Uniqueness
Compared to similar compounds, 3-(2-Acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-ylboronic acid stands out due to its unique combination of an indole core and a boronic acid group
Propriétés
Formule moléculaire |
C14H17BN2O5 |
|---|---|
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
[3-(2-acetamido-3-methoxy-3-oxopropyl)-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O5/c1-8(18)17-13(14(19)22-2)5-9-7-16-12-4-3-10(15(20)21)6-11(9)12/h3-4,6-7,13,16,20-21H,5H2,1-2H3,(H,17,18) |
Clé InChI |
XWKRNMFMPARBLT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)OC)NC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
